Leukotriene D4 Receptor Antagonism: Ki of 3.0 nM Compared to Montelukast and Zafirlukast
RG-12525 demonstrates high-affinity competitive inhibition of 3H-LTD4 binding to guinea pig lung membranes with a Ki of 3.0 ± 0.3 nM [1]. This value is within the same order of magnitude as clinically used leukotriene antagonists montelukast (Ki = 1.14 nM) and zafirlukast (Ki = 0.86 nM), yet RG-12525 uniquely possesses >8000-fold selectivity for leukotriene receptors over other receptor classes [1].
| Evidence Dimension | LTD4 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.0 ± 0.3 nM |
| Comparator Or Baseline | Montelukast (Ki = 1.14 nM); Zafirlukast (Ki = 0.86 nM) |
| Quantified Difference | RG-12525 exhibits approximately 2-3 fold lower affinity than montelukast and zafirlukast but with comparable nanomolar potency |
| Conditions | 3H-LTD4 binding to guinea pig lung membranes (RG-12525); human CysLT1 receptor binding assays (montelukast, zafirlukast) |
Why This Matters
This confirms RG-12525's leukotriene antagonism potency is within the same nanomolar range as FDA-approved asthma medications, validating its use as a pharmacological tool for leukotriene pathway studies while offering the additional PPARγ activity that standard leukotriene antagonists lack.
- [1] Van Inwegen RG, Nuss GW, Carnathan GW. Antagonism of peptidoleukotrienes and inhibition of systemic anaphylaxis by RG 12525 in guinea pigs. Life Sci. 1989;44(12):799-807. doi:10.1016/0024-3205(89)90377-9 View Source
